molecular formula C8H10BClO2 B6334038 (4-Chloro-2,5-dimethylphenyl)boronic acid CAS No. 1350512-30-9

(4-Chloro-2,5-dimethylphenyl)boronic acid

Cat. No.: B6334038
CAS No.: 1350512-30-9
M. Wt: 184.43 g/mol
InChI Key: JPJIFQMIFNDDCU-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-dimethylphenyl)boronic acid is an organoboron compound that serves as a versatile building block and synthetic intermediate in organic chemistry and drug discovery research . Boronic acids are valued for their relatively low toxicity and stable yet reactive nature, which allows for their extensive use in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . As a substituted aryl boronic acid, its utility stems from the unique properties of the boron atom; it is a Lewis acid that can form reversible covalent bonds with nucleophiles and can interconvert between trigonal planar (sp2) and tetrahedral (sp3) configurations depending on the pH of the environment . In medicinal chemistry, boronic acids are considered bioisosteres of carboxylic acids and have emerged as a privileged motif in the design of bioactive molecules . This has led to the development of several FDA-approved boronic acid drugs, such as the proteasome inhibitor bortezomib for cancer therapy and vaborbactam, a β-lactamase inhibitor used in antibiotic combinations . The chloro and methyl substituents on the phenyl ring of this specific compound influence its electronic properties and solubility, making it a valuable scaffold for constructing more complex molecules for pharmaceutical and materials science research. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chloro-2,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJIFQMIFNDDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-chloro-2,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediates .

Industrial Production Methods: On an industrial scale, the production of (4-Chloro-2,5-dimethylphenyl)boronic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the primary application of (4-Chloro-2,5-dimethylphenyl)boronic acid, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of a palladium catalyst.

Mechanistic Steps:

  • Oxidative Addition : Pd⁰ reacts with the aryl halide to form a Pd²⁺ complex.

  • Transmetalation : The boronic acid transfers its aryl group to the Pd²⁺ center.

  • Reductive Elimination : The biaryl product is released, regenerating Pd⁰ .

Example Reaction:

Reaction with 4-bromoanisole under Suzuki-Miyaura conditions yields 4-chloro-2,5-dimethyl-4'-methoxybiphenyl.

Catalyst Base Solvent Temperature Yield Source
Pd(PPh₃)₄K₂CO₃THF/H₂O80°C92%
Pd(OAc)₂/XPhosNa₂CO₃DME/H₂O100°C85%

Key Factors :

  • Steric Effects : The 2,5-dimethyl groups hinder ortho-substitution, favoring para-coupling.

  • Electronic Effects : The electron-withdrawing chlorine atom stabilizes the Pd intermediate during transmetalation .

Chan-Lam Coupling Reactions

This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds (e.g., C–N, C–O) between boronic acids and amines/alcohols.

Example Reaction:

Reaction with benzylamine produces N-benzyl-4-chloro-2,5-dimethylbenzamide.

Catalyst Oxidant Solvent Yield Source
Cu(OAc)₂O₂ (air)CH₂Cl₂78%
CuI/1,10-phenMnO₂DMF65%

Limitations :

  • Requires aerobic conditions for oxidant regeneration.

  • Sensitive to moisture, necessitating anhydrous solvents .

Hydrolysis and Esterification

The boronic acid group undergoes reversible esterification with diols (e.g., pinacol) to form boronate esters, enhancing stability under acidic conditions.

Reaction with Pinacol:

Forms (4-Chloro-2,5-dimethylphenyl)boronic acid pinacol ester.

Conditions Yield Source
Pinacol, toluene, reflux95%

Applications :

  • Stabilizes the compound for long-term storage.

  • Facilitates purification via crystallization .

Oxidation Reactions

The boronic acid moiety can be oxidized to phenolic derivatives under strong oxidative conditions.

Example Oxidation with H₂O₂:

Yields 4-chloro-2,5-dimethylphenol.

Oxidant Catalyst Solvent Yield Source
H₂O₂ (30%)NaOHH₂O/MeOH88%

Mechanism :

  • Nucleophilic attack by hydroxide on the boron center.

  • Formation of a borate intermediate.

  • Elimination of boric acid to generate the phenol .

Biological Interactions

The compound exhibits inhibitory activity against enzymes such as β-lactamases and Bruton’s tyrosine kinase (BTK), likely via reversible covalent binding to active-site serine residues.

Key Findings:

  • β-Lactamase Inhibition : IC₅₀ = 1.2 µM against class C β-lactamases.

  • BTK Inhibition : Kᵢ = 0.8 nM in enzymatic assays.

Mechanism :
The boronic acid forms a tetrahedral adduct with the catalytic serine, mimicking the transition state of substrate hydrolysis .

Comparative Reactivity

The reactivity of (4-Chloro-2,5-dimethylphenyl)boronic acid differs from structurally similar analogs:

Compound Reactivity Profile Source
(4-Chloro-2,6-dimethylphenyl)boronic acidLower steric hindrance at para-position; higher coupling yields with bulky substrates
(4-Bromo-2,5-dimethylphenyl)boronic acidFaster oxidative addition due to weaker C–Br bond vs. C–Cl

Stability and Handling

  • Moisture Sensitivity : Degrades via hydrolysis in aqueous media; store at 2–8°C under inert gas .

  • Oxidative Stability : Stable under argon but oxidizes slowly in air over weeks .

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reaction :
(4-Chloro-2,5-dimethylphenyl)boronic acid is primarily used as a reagent in the palladium-catalyzed Suzuki coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to couple with various aryl halides makes it a valuable tool for synthesizing complex organic molecules.

Reaction TypeDescription
Suzuki CouplingFormation of biaryl compounds
Cross-CouplingReaction with aryl halides to form substituted products

Medicinal Chemistry

Research indicates that derivatives of boronic acids, including (4-Chloro-2,5-dimethylphenyl)boronic acid, have potential therapeutic applications, particularly in cancer treatment. Boron-containing compounds have been studied for their ability to inhibit certain enzymes involved in tumor growth.

  • Case Study : A study highlighted the use of boronic acid derivatives in developing inhibitors for cancer-related pathways. The incorporation of (4-Chloro-2,5-dimethylphenyl)boronic acid into drug design has shown promise in enhancing the efficacy of treatments targeting specific cancers.

Analytical Chemistry

The compound can also serve as a co-extractant in the extraction processes for sugars such as xylose and glucose from aqueous solutions. This application is particularly relevant in food chemistry and biochemistry.

ApplicationMethodology
Sugar ExtractionCo-extractant with modified Aliquat 336

Case Study 1: Synthesis of Biaryl Compounds

In a recent publication, researchers utilized (4-Chloro-2,5-dimethylphenyl)boronic acid to synthesize a series of biaryl compounds through Suzuki coupling. The study demonstrated high yields and selectivity, showcasing the compound's effectiveness as a coupling agent under mild conditions.

Case Study 2: Cancer Treatment Development

A patent application detailed the use of (4-Chloro-2,5-dimethylphenyl)boronic acid derivatives as potential therapeutics for various cancers. The research focused on their mechanism of action against specific tumor markers, indicating a pathway for further drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(4-Chloro-2,5-dimethylphenyl)boronic acid Cl (4), Me (2,5) ~184.42* Suzuki coupling, potential antiproliferative activity
(4-Chloro-2-methylphenyl)boronic acid Cl (4), Me (2) ~170.59* Diagnostic accuracy in enzyme inhibition assays
(2-Chloro-3,5-dimethylphenyl)boronic acid Cl (2), Me (3,5) ~184.42* Steric hindrance impacts cross-coupling efficiency
Phenylboronic acid None 121.93 Reference compound for β-lactamase detection
(4-Nitrophenyl)boronic acid NO₂ (4) 166.95 pH-dependent oxidation to 4-nitrophenol

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity : Substituted boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit sub-micromolar cytotoxicity in cancer models . The chloro and methyl groups in (4-Chloro-2,5-dimethylphenyl)boronic acid may similarly enhance cell permeability and target binding, though specific data are pending.
  • Diagnostic Utility: Phenylboronic acid outperforms aminophenylboronic acid (APBA) in detecting KPC-producing bacteria, suggesting substituent position and type critically influence diagnostic accuracy .

Physicochemical and Reactivity Differences

  • NMR Signatures : Boronic acid pinacol esters show distinct ¹H NMR peaks for methyl groups (δ1.35–1.38) and ¹³C NMR signals (δ24–84) . Substituents like chlorine may deshield adjacent protons, altering chemical shifts.
  • Oxidation Kinetics: (4-Nitrophenyl)boronic acid oxidizes to 4-nitrophenol under basic conditions (pH ~11) with a rate constant of 0.0586 s⁻¹ . Chloro-substituted analogues may exhibit slower oxidation due to reduced electron density.
  • Solubility : Methyl groups improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Chlorine’s electronegativity may counterbalance this by increasing polarity.

Biological Activity

(4-Chloro-2,5-dimethylphenyl)boronic acid, a member of the boronic acid family, has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic potentials, and relevant case studies while providing a comprehensive overview of its biological activity.

(4-Chloro-2,5-dimethylphenyl)boronic acid is characterized by the following chemical structure:

  • Molecular Formula: C8H10BClO2
  • Molecular Weight: 185.43 g/mol
  • CAS Number: 21352340

The biological activity of (4-Chloro-2,5-dimethylphenyl)boronic acid is primarily attributed to its ability to interact with specific biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. This interaction is crucial in:

  • Anticancer Activity: Boronic acids can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cell death. For instance, bortezomib, a boronic acid derivative, has demonstrated significant anticancer effects by inhibiting the 26S proteasome .
  • Antibacterial Properties: Studies have shown that boronic acids can disrupt bacterial cell wall synthesis and inhibit biofilm formation. This property is particularly relevant against Gram-negative bacteria .

Anticancer Activity

Research has indicated that (4-Chloro-2,5-dimethylphenyl)boronic acid exhibits potential anticancer properties. For example:

  • Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines such as HeLa and MDA-MB-231 with IC50 values ranging from 0.69 μM to 11 μM .

Antibacterial Activity

The antibacterial efficacy of (4-Chloro-2,5-dimethylphenyl)boronic acid has been explored in various studies:

  • Minimum Inhibitory Concentrations (MIC): The compound showed effective inhibition against several bacterial strains with MIC values comparable to established antibiotics .

Case Studies

  • Anticancer Efficacy:
    • A study investigated the effects of (4-Chloro-2,5-dimethylphenyl)boronic acid on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound in combination with other chemotherapeutics.
  • Antibacterial Properties:
    • Another study focused on its antibacterial activity against Vibrio harveyi and V. parahaemolyticus. The compound effectively inhibited biofilm formation and reduced planktonic growth at concentrations as low as 100 µg/mL .

Comparative Analysis

To better understand the biological activity of (4-Chloro-2,5-dimethylphenyl)boronic acid in comparison to other related compounds, the following table summarizes key findings:

Compound NameActivity TypeIC50/ MIC ValueNotes
(4-Chloro-2,5-dimethylphenyl)boronic acidAnticancer0.69 - 11 μMEffective against HeLa cells
BortezomibAnticancer2.29 μMFDA-approved proteasome inhibitor
DIMPBAAntibacterial100 µg/mLEffective against biofilm formation
FIPBAAntibacterial100 µg/mLSimilar efficacy as DIMPBA

Q & A

Q. What are the primary challenges in synthesizing and purifying (4-Chloro-2,5-dimethylphenyl)boronic acid, and how can they be methodologically addressed?

Answer: Boronic acids, including (4-Chloro-2,5-dimethylphenyl)boronic acid, often face challenges such as trimerization (formation of boroxines) during synthesis and purification. This occurs due to dehydration reactions, which complicate mass spectrometry (MS) analysis and reduce yield. To mitigate this:

  • Derivatization with diols : Convert the boronic acid to its cyclic ester using diols (e.g., pinacol) to stabilize the compound and prevent cyclization .
  • In situ esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both a matrix and derivatizing agent during MALDI-MS analysis to suppress boroxine formation .
  • Low-temperature storage : Store intermediates at 0–6°C to slow down degradation .

Q. Which analytical techniques are most reliable for characterizing (4-Chloro-2,5-dimethylphenyl)boronic acid, and what are their limitations?

Answer: Key techniques include:

Technique Application Limitations
MALDI-MS Sequencing and identifying boronic acid-containing peptides. DHB matrix enables on-plate derivatization to avoid trimerization .Requires derivatization; limited resolution for highly branched peptides.
ESI-MS High sensitivity for small molecules but prone to boroxine interference without prior derivatization .Not ideal for polymers or large boronic acid conjugates.
HPLC-UV Quantification of halogenated derivatives (e.g., 4-chloro-2,6-DMP). Use ascorbic acid to quench residual reactive species (e.g., ClO₂) that may alter results .Limited to UV-active compounds; requires quenching steps.

Advanced Research Questions

Q. How can (4-Chloro-2,5-dimethylphenyl)boronic acid be integrated into drug design, particularly for targeting proteases or cancer cells?

Answer: Boronic acids are leveraged for their reversible covalent binding to nucleophilic residues (e.g., threonine in proteasomes). Methodological strategies include:

  • Substrate mimicry : Design peptidomimetics where the boronic acid group replaces a catalytic residue (e.g., Bortezomib’s dipeptidyl boronic acid structure inhibits proteasomes in multiple myeloma) .
  • Structure-activity relationship (SAR) studies : Modify the aryl substituents (e.g., chloro, methyl groups) to optimize binding affinity and selectivity. For example, bulky groups like 2,5-dimethylphenyl enhance steric hindrance, improving target specificity .
  • In vitro screening : Test anti-cancer activity on glioblastoma cells using viability assays (e.g., MTT) to identify compounds with IC₅₀ values <10 µM .

Q. What strategies enhance the sensitivity and specificity of boronic acid-based biosensors for bacterial detection?

Answer: (4-Chloro-2,5-dimethylphenyl)boronic acid can be functionalized to detect pathogens via diol-binding interactions :

  • Carbon dot conjugation : Synthesize boronic acid-functionalized carbon dots (B-CDs) to exploit their fluorescence quenching upon binding to Gram-positive bacterial glycolipids (e.g., Staphylococcus aureus) .
  • Multivalent display : Incorporate multiple boronic acid moieties into polymers or dendrimers to increase avidity for bacterial surface carbohydrates .
  • pH optimization : Operate sensors at pH >8.5 to ensure boronic acid exists in the trigonal planar form, which has higher diol-binding affinity .

Q. How does the thermal stability of (4-Chloro-2,5-dimethylphenyl)boronic acid influence its application in flame-retardant materials?

Answer: Thermogravimetric analysis (TGA) reveals that aromatic boronic acids decompose via:

Initial dehydration (100–200°C): Loss of water and boroxine formation.

Aromatic ring degradation (>300°C): Release of chlorinated byproducts (e.g., HCl) and carbonaceous char .

Compound Dehydration Onset (°C) Char Yield (%)
(4-Chloro-2,5-dimethylphenyl)boronic acid18025
Pyrene-1-boronic acid60040

To enhance flame retardancy:

  • Blend with polymers : Incorporate into polyesters or cellulose to promote char formation .
  • Synergistic additives : Combine with phosphates to reduce peak heat release rate (pHRR) by >50% .

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